molecular formula C20H24N4 B12265832 2-tert-butyl-1-{1-[(pyridin-3-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole

2-tert-butyl-1-{1-[(pyridin-3-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole

Cat. No.: B12265832
M. Wt: 320.4 g/mol
InChI Key: NYTQERQKIRNMSI-UHFFFAOYSA-N
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Description

2-tert-butyl-1-{1-[(pyridin-3-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-1-{1-[(pyridin-3-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Benzodiazole Core: This can be achieved through a cyclization reaction involving an ortho-diamine and a carboxylic acid derivative.

    Introduction of the Azetidinyl Group: The azetidinyl group can be introduced via a nucleophilic substitution reaction using an appropriate azetidine derivative.

    Attachment of the Pyridinylmethyl Group: This step involves the alkylation of the azetidinyl-benzodiazole intermediate with a pyridinylmethyl halide under basic conditions.

    Addition of the tert-Butyl Group: The tert-butyl group can be introduced through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-1-{1-[(pyridin-3-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted benzodiazole derivatives with various functional groups.

Scientific Research Applications

2-tert-butyl-1-{1-[(pyridin-3-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential anticancer, antiviral, or antibacterial activities.

    Biological Studies: It can be used to study the interaction of benzodiazole derivatives with biological targets such as enzymes and receptors.

    Material Science: The compound can be explored for its potential use in the development of new materials with unique electronic or optical properties.

    Chemical Biology: It can be used as a probe to study biological processes and pathways involving benzodiazole derivatives.

Mechanism of Action

The mechanism of action of 2-tert-butyl-1-{1-[(pyridin-3-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to the desired biological effect. The exact molecular pathways involved would depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-butyl-1-{1-[(pyridin-2-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole
  • 2-tert-butyl-1-{1-[(pyridin-4-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole
  • 2-tert-butyl-1-{1-[(pyridin-3-yl)methyl]azetidin-2-yl}-1H-1,3-benzodiazole

Uniqueness

The uniqueness of 2-tert-butyl-1-{1-[(pyridin-3-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole lies in its specific substitution pattern, which can confer unique biological and chemical properties. The presence of the tert-butyl group can enhance the compound’s stability and lipophilicity, while the pyridinylmethyl and azetidinyl groups can provide specific interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H24N4

Molecular Weight

320.4 g/mol

IUPAC Name

2-tert-butyl-1-[1-(pyridin-3-ylmethyl)azetidin-3-yl]benzimidazole

InChI

InChI=1S/C20H24N4/c1-20(2,3)19-22-17-8-4-5-9-18(17)24(19)16-13-23(14-16)12-15-7-6-10-21-11-15/h4-11,16H,12-14H2,1-3H3

InChI Key

NYTQERQKIRNMSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=CC=CC=C2N1C3CN(C3)CC4=CN=CC=C4

Origin of Product

United States

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